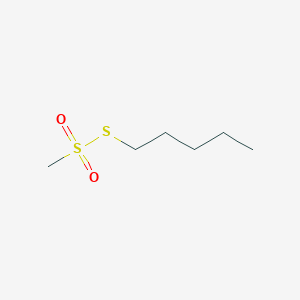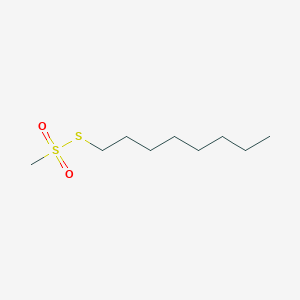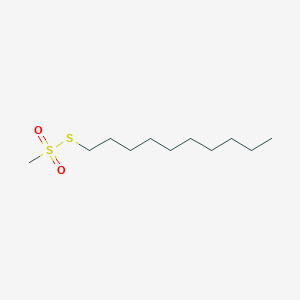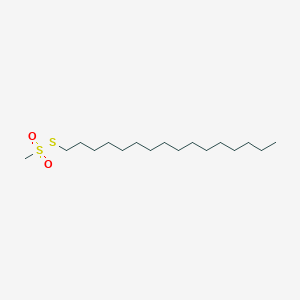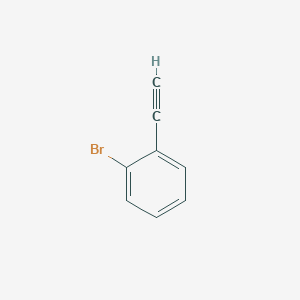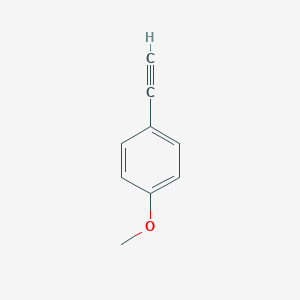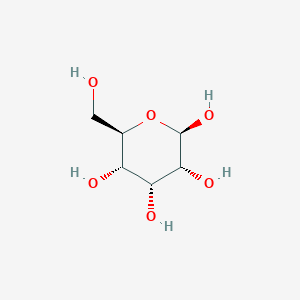
beta-D-allose
概要
説明
Synthesis Analysis
The synthesis of beta-D-allose and its derivatives has been explored through various chemical and enzymatic methods. One notable approach involves the synthesis of D-allopyranosyl acceptors from glucose, highlighting the regioselectivity in glycosidation reactions. This process is crucial for understanding the chemical behavior of beta-D-allose and designing efficient strategies for its production (Del Vigo, Stortz, & Marino, 2022). Additionally, enzymatic methods have been developed for synthesizing beta-D-allose derivatives, such as the use of cellodextrin phosphorylase for the production of beta-(1-->4) hetero-D-glucose and D-xylose-based oligosaccharides, demonstrating the versatility of enzymes in generating complex sugar structures (Shintate, Kitaoka, Kim, & Hayashi, 2003).
Molecular Structure Analysis
Understanding beta-D-allose's molecular structure is key to unlocking its potential. Studies using high-resolution rotational spectroscopy have provided insights into the conformational landscape of beta-D-allose. These studies reveal the existence of a counter-clockwise intramolecular hydrogen bond network, which significantly influences its chemical reactivity and interactions with other molecules (Juárez, Alonso, Sanz-Novo, Alonso, & Léon, 2022).
Chemical Reactions and Properties
Beta-D-allose participates in a variety of chemical reactions, reflective of its functional groups' reactivity. For instance, the regio- and stereoselective syntheses of fluorinated analogs of beta-D-allose demonstrate the sugar's versatility in chemical modifications, which is crucial for its application in pharmaceutical and biological studies (Ashique, Chirakal, Hughes, & Schrobilgen, 2006).
Physical Properties Analysis
The physical properties of beta-D-allose, such as solubility, melting point, and crystallinity, are influenced by its molecular structure. These properties are critical for its application in various fields, including food science and material science. Research into the biosynthesis of callose by detergent extracts from Arabidopsis thaliana provides indirect insights into the physical behavior of beta-D-glucans, which can inform studies on beta-D-allose's physical characteristics (Him, Pelosi, Chanzy, Putaux, & Bulone, 2001).
科学的研究の応用
-
Food Systems : D-Allose has an 80% sweetness relative to table sugar but is ultra-low calorie and non-toxic. It is thus an ideal candidate to replace table sugar in food products .
-
Clinical Treatment : D-Allose displays unique health benefits and physiological functions in various fields, including clinical treatment . It exhibits many remarkable physiological functions, and as a pharmaceutical agent, it has enormous potential for clinical application, such as in the clinical therapy of cancer and tumors, inflammation, stroke, hypertension, and obesity diseases .
-
Health Care Fields : D-Allose has been confirmed to have multitudinous health benefits and physiological functions such as antitumor, anti-inflammatory, cryoprotective, anti-osteoporotic, anti-hypertensive, neuroprotective, and antioxidative properties and could also be used as an immunosuppressant .
-
Pharmaceutical Activities : D-Allose has beneficial activities, including anti-cancer, anti-tumor, anti-inflammatory, anti-oxidative, anti-hypertensive, cryoprotective, and immunosuppressant activities .
-
Biotechnological Production : The biotechnological production of D-Allose has become a research hotspot in recent years . D-Allose has been produced from D-Psicose using D-Allose-producing enzymes, including L-Rhamnose isomerase, ribose-5-phosphate isomerase, and galactose-6-phosphate isomerase .
-
Carcinogenesis Inhibition : D-Allose inhibits carcinogenesis, particularly under oxidative stress conditions . It also inhibits the proliferation of a variety of cancer cell lines .
-
Neuroprotection : Some experimental results suggest that D-allose notably decreases brain pro-inflammatory cytokines, which helps provide neuroprotection in cerebral I/R injury .
-
Prevention of Nonalcoholic Steatohepatitis : D-allose can prevent nonalcoholic steatohepatitis by prohibiting progressive inflammation .
-
Food Flavor Enhancement : As a reducing sugar, D-allose can participate in Maillard reactions, which may improve the color, flavor, and taste of foods .
-
Understanding Natural Abundance : The conformational landscape of beta-D-allose, a rare sugar, was investigated using laser ablation in combination with high-resolution rotational spectroscopy. This research could help understand the low abundance of beta-D-allose in nature .
-
Anti-Inflammatory : D-allose has been found to decrease brain pro-inflammatory cytokines, which can provide neuroprotection in cerebral ischemia/reperfusion (I/R) injury .
-
Prevention of Progressive Inflammation : D-allose can prevent nonalcoholic steatohepatitis by inhibiting progressive inflammation .
-
Maillard Reactions : As a reducing sugar, D-allose can participate in Maillard reactions, which may improve the color, flavor, and taste of foods .
-
Understanding Natural Abundance : The conformational landscape of beta-D-allose, a rare sugar, was investigated using laser ablation in combination with high-resolution rotational spectroscopy. This research could help understand the low abundance of beta-D-allose in nature .
Safety And Hazards
特性
IUPAC Name |
(2R,3R,4R,5S,6R)-6-(hydroxymethyl)oxane-2,3,4,5-tetrol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-11H,1H2/t2-,3-,4-,5-,6-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQZGKKKJIJFFOK-QZABAPFNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@H]([C@H]([C@H]([C@@H](O1)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301015883 | |
| Record name | beta-D-Allopyranose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301015883 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
beta-D-allose | |
CAS RN |
7283-09-2 | |
| Record name | β-D-Allopyranose | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7283-09-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | beta-D-Allopyranose | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007283092 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | beta-D-Allopyranose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301015883 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | .BETA.-D-ALLOPYRANOSE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JJ05IRR0HO | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details


Synthesis routes and methods II
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



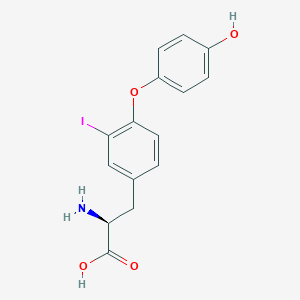
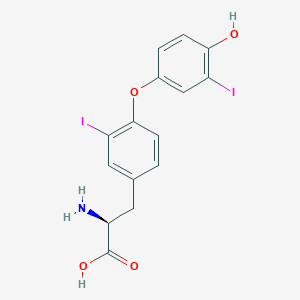
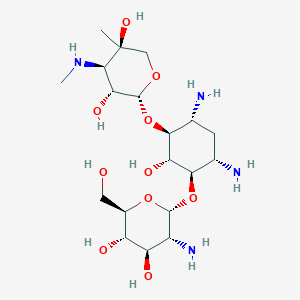
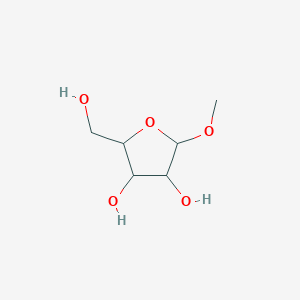
![N,N'-Bis[2-(acetamido)ethyl]-N,N'-dimethylrhodamine](/img/structure/B14305.png)


